The Bifunctional Scaffold: Technical Guide to Diethyl 2-(3-oxopropyl)malonate
The Bifunctional Scaffold: Technical Guide to Diethyl 2-(3-oxopropyl)malonate
The following technical guide is structured to provide an in-depth analysis of Diethyl 2-(3-oxopropyl)malonate , a critical bifunctional intermediate in organic synthesis.
[1][2]
Executive Summary
Diethyl 2-(3-oxopropyl)malonate (CAS: 19515-61-8) serves as a versatile "linchpin" molecule in medicinal chemistry and agrochemical synthesis.[1][2] Its structure combines a nucleophilic malonate core with an electrophilic aldehyde tether, making it an ideal precursor for constructing nitrogenous heterocycles (pyrrolidines, piperidines) and non-proteinogenic amino acids (e.g., ornithine derivatives).[1][2] This guide details its structural identification, validated synthetic protocols, and strategic applications in drug development.[1][2]
Part 1: Structural Analysis & Physiochemical Profile[1][2]
Molecular Identity
The molecule is characterized by a propyl chain substituted at the 3-position with an aldehyde group and at the 1-position with a diethyl malonate moiety.[1][2]
| Property | Data |
| IUPAC Name | Diethyl 2-(3-oxopropyl)propanedioate |
| Common Synonyms | (2-Formylethyl)malonic acid diethyl ester; |
| CAS Number | 19515-61-8 |
| Molecular Formula | |
| Molecular Weight | 216.23 g/mol |
| SMILES | CCOC(=O)C(CCC=O)C(=O)OCC |
| Physical State | Colorless to pale yellow oil |
Spectroscopic Signature (QC Validation)
Identification relies heavily on NMR spectroscopy to distinguish the terminal aldehyde from potential cyclic hemiacetal byproducts.[2]
-
NMR (CDCl
, 400 MHz):
Part 2: Synthetic Pathways (The "How")[1][2]
The industrial and laboratory standard for synthesizing this compound is the Michael Addition of diethyl malonate to acrolein.[1][2] This reaction requires precise temperature control to prevent the polymerization of acrolein or the formation of bis-adducts.[1][2]
Reaction Mechanism
The reaction proceeds via the generation of a malonate enolate, which attacks the
Validated Experimental Protocol
Safety Warning: Acrolein is acutely toxic and a potent lachrymator.[2] All operations must be performed in a high-efficiency fume hood.[2]
Reagents:
-
Acrolein (1.1 equiv) – Freshly distilled or stabilized[2]
-
Sodium Ethoxide (0.05 equiv) – Catalyst[2]
Step-by-Step Methodology:
-
Catalyst Preparation: Dissolve sodium metal (catalytic amount) in anhydrous ethanol to generate a dilute NaOEt solution.[2]
-
Enolate Formation: Add diethyl malonate to the basic solution at 0°C. Stir for 15 minutes.
-
Controlled Addition: Add acrolein dropwise over 60 minutes, maintaining the internal temperature strictly between 0°C and 5°C. Rapid addition causes exotherms that lead to polymerization.[1][2]
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–4 hours. Monitor consumption of malonate via TLC or GC.[2][6]
-
Quench: Neutralize the base with a stoichiometric amount of glacial acetic acid.
-
Workup: Remove ethanol under reduced pressure. Dissolve residue in diethyl ether, wash with brine, and dry over
. -
Purification: High-vacuum distillation is required to isolate the pure aldehyde from polymeric byproducts.[2]
-
Target Boiling Point: ~130–135°C at 2 mmHg (Note: BP varies significantly with vacuum pressure).[2]
-
Part 3: Reactivity Profile & Strategic Applications
The value of diethyl 2-(3-oxopropyl)malonate lies in its ability to undergo reductive cyclization , making it a primary scaffold for synthesizing alkaloids and nitrogen heterocycles.[1][2]
Pathway to Bioactive Heterocycles
The aldehyde moiety is highly reactive toward amines.[1][2] In the presence of a reducing agent (e.g.,
Key Applications in Drug Discovery[1][2]
-
Ornithine Analogs: The carbon skeleton corresponds to the glutamate/ornithine family.[1][2] Reductive amination with ammonia followed by hydrolysis and decarboxylation yields
-hydroxynorvaline or ornithine derivatives.[2] -
Nipecotic Acid Derivatives: Cyclization with amines yields piperidine-3-carboxylic acid derivatives (nipecotic acid), which are GABA uptake inhibitors.[2]
-
Acetal Protection: For long-term storage, the aldehyde is often converted to the diethyl acetal (Diethyl 2-(3,3-diethoxypropyl)malonate) to prevent oxidation to the carboxylic acid.[1][2]
Part 4: Handling, Stability, & Safety[1][2][7]
Stability Concerns
-
Oxidation: The terminal aldehyde is prone to air oxidation to the corresponding carboxylic acid.[1][2] Store under inert atmosphere (Argon/Nitrogen).[2]
-
Polymerization: While less reactive than acrolein, the compound can oligomerize upon prolonged standing at room temperature.[1][2]
-
Storage: Recommended storage at -20°C in a sealed container.
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures: Avoid contact with strong oxidizers and strong bases (which can cause premature decarboxylation).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88096, Diethyl (3-oxopropyl)malonate.[2] Retrieved from [Link]
-
Organic Syntheses. General procedures for Michael Addition of Malonates to Acrolein. (Analogous procedures referenced for methodology). Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Diethyl (3-oxopropyl)malonate | C10H16O5 | CID 88096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
